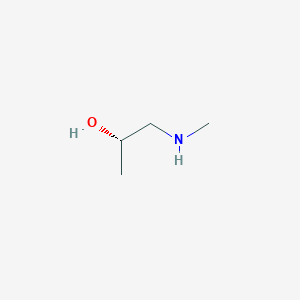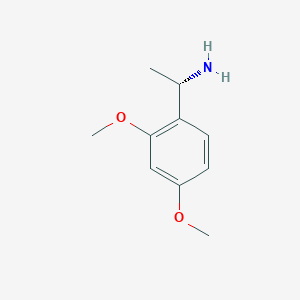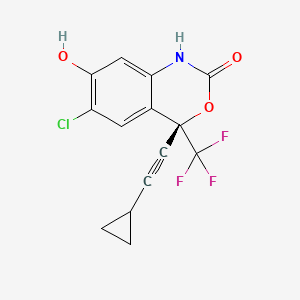![molecular formula C6H13NO B1416672 methyl[(2S)-oxolan-2-ylmethyl]amine CAS No. 1174493-84-5](/img/structure/B1416672.png)
methyl[(2S)-oxolan-2-ylmethyl]amine
Overview
Description
Methyl[(2S)-oxolan-2-ylmethyl]amine is a chemical compound with the molecular formula C6H13NO . It is used in various applications in the field of chemistry .
Synthesis Analysis
The synthesis of methyl[(2S)-oxolan-2-ylmethyl]amine involves several methodologies. One of the common methods is the reduction of nitriles or amides and nitro compounds . Other reactions involve SN2 reactions of alkyl halides, ammonia, and other amines . The Leuckart reaction, a process commonly known for its use in the reductive amination of aldehydes and ketones, is also used for the synthesis of amines .Molecular Structure Analysis
The molecular structure of methyl[(2S)-oxolan-2-ylmethyl]amine consists of a six-membered ring with an oxygen atom and a methylamine group attached to it .Physical And Chemical Properties Analysis
Methyl[(2S)-oxolan-2-ylmethyl]amine has a molecular weight of 115.18 . It is a liquid at room temperature .Scientific Research Applications
- Summary : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup. The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods : The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results : Eight 2-methylated pyridines were produced in very good yields that were suitable for further use without additional work-up or purification .
- Summary : Chiral separation has become a crucial topic for effectively utilizing superfluous racemates synthesized by chemical means and satisfying the growing requirements for producing enantiopure chiral compounds .
- Methods : This review comprehensively summaries the latest developments in the main enantioseparation methods, including preparative-scale chromatography, enantioselective liquid–liquid extraction, crystallization-based methods for chiral separation, deracemization process coupling racemization and crystallization, porous material method and membrane resolution method .
- Results : The review suggests potential trends and future directions based on the state-of-art “coupling” strategy, which may greatly reinvigorate the existing individual methods and facilitate the emergence of cross-cutting ideas among researchers from different enantioseparation domains .
Flow Synthesis of 2-Methylpyridines via α-Methylation
Strategies for Chiral Separation: From Racemate to Enantiomer
- Summary : Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen. Structurally amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .
- Methods : In an amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .
- Results : Methyl, dimethyl, trimethyl, and ethyl amines are gases under standard conditions. Most common alkyl amines are liquids, and high molecular weight amines are, quite naturally, solids at standard temperatures .
- Summary : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
- Methods : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Properties of Amines
Synthesis of N-Heterocycles via Sulfinimines
- Summary : A convenient method of synthesis has been developed for a new class of potential cooling agents, menthol glycinates. These compounds are prepared in two synthetic steps, starting from bromoacetyl bromide and (−)-menthol .
- Methods : The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates .
- Results : For most of the prepared compounds, the two-step synthetic procedure requires no aqueous phase extractions .
- Summary : In this paper, functional dialkoxysilanes, (3-((3-chloropropyl)thio)propyl)methyldimethoxysilane, 3-((3-(dimethoxy(methyl)silyl)propyl)thio) propanoic acid, 3-methoxy-3-methyl-2,11-dioxa-7-thia-3-silatridecan-13-ol, and 3-methoxy-3-methyl-2,11,14,17,20,23,26,29,32-nonaoxa-7-thia-3-silatritriacontane, are first obtained by reacting functional alkenes with 3-(dimethoxy(methyl)silyl)propane-1 .
- Methods : The paper describes a novel synthesis method for functional polysiloxanes .
- Results : The synthesized functional polysiloxanes exhibit hydrophilic properties .
Synthesis of Menthol Glycinates and Their Potential as Cooling Agents
Functional Polysiloxanes: A Novel Synthesis Method and Hydrophilic Properties
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-[(2S)-oxolan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDVVHGQMPPEI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[(2S)-oxolan-2-ylmethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone](/img/structure/B1416591.png)
![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)
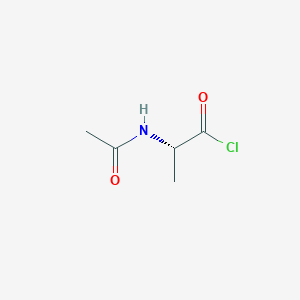
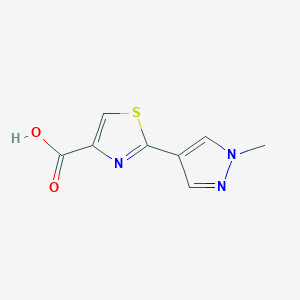
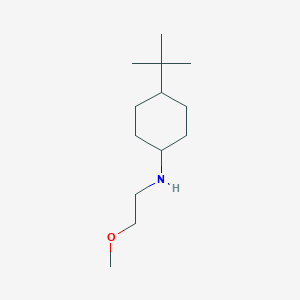
![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)
![2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one](/img/structure/B1416600.png)

![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)

